Introduction: The Strategic Importance of a Versatile Indole Synthon
Introduction: The Strategic Importance of a Versatile Indole Synthon
An In-Depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Abstract: This technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a pivotal building block in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This guide details the physicochemical properties, a robust synthesis protocol, spectroscopic characterization, key chemical reactivity, and applications of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, tailored for researchers, scientists, and professionals in drug development.
The indole ring system is a cornerstone of modern drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as ethyl 3-indoleglyoxylate, serves as a highly versatile intermediate. Its structure incorporates the nucleophilic indole ring attached to a dielectrophilic α-keto ester moiety. This arrangement allows for sequential and selective chemical modifications, making it an invaluable precursor for constructing complex molecular architectures, including those developed as potential inhibitors of enzymes like p38 kinase and 5-lipoxygenase, as well as various receptor ligands.
This document serves as a practical, field-proven guide to understanding and utilizing this key synthetic intermediate.
Physicochemical & Structural Properties
Precise identification and understanding of a reagent's physical properties are critical for its effective use in synthesis. While some experimental properties like melting point are not consistently reported in common databases, the core structural and chemical identifiers are well-defined.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(1H-indol-3-yl)-2-oxoacetate | - |
| Synonyms | Ethyl 3-indoleglyoxylate, 3-(Ethoxyoxalyl)indole | - |
| CAS Number | Not consistently assigned; use of chemical name or structure is recommended. | - |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Expected to be a solid, ranging from off-white to yellow/brown. | General Observation |
| InChI Key | WTPMFFQBDYIARF-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Synthesis: Electrophilic Acylation of the Indole Nucleus
The most reliable and scalable method for preparing ethyl 2-(1H-indol-3-yl)-2-oxoacetate is the Friedel-Crafts acylation of indole.[3][4] This electrophilic aromatic substitution targets the electron-rich C3 position of the indole ring. The electrophile, an ethoxyoxalyl cation, is generated in situ from ethyl oxalyl chloride and a Lewis acid catalyst.
Expertise & Causality: The choice of a Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) is critical. A stoichiometric amount is often required because the product's carbonyl groups can coordinate to the catalyst, rendering it inactive.[4] The reaction must be conducted under anhydrous conditions, as Lewis acids react vigorously with water. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, before being allowed to warm to ensure the reaction goes to completion.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a robust, well-established procedure for a similar transformation and is designed to be self-validating through careful control of reaction conditions and a logical work-up sequence.[5][6]
Reagents:
-
Indole (1.0 equiv)
-
Ethyl oxalyl chloride (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Workflow for the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, argon inlet, and addition funnel, add anhydrous aluminum chloride (1.2 equiv). Suspend the AlCl₃ in anhydrous dichloromethane under a positive pressure of argon and cool the flask to 0 °C in an ice bath.
-
Acylium Ion Formation: Add ethyl oxalyl chloride (1.1 equiv) dropwise to the stirred suspension over 15 minutes. The mixture may change color. Allow it to stir for an additional 15 minutes at 0 °C.
-
Indole Addition: Dissolve indole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of indole by Thin Layer Chromatography (TLC).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Causality: This step hydrolyzes the aluminum complexes, protonates any basic byproducts, and moves the aluminum salts into the aqueous phase.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine all organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to begin the drying process).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Characterization
Structural confirmation is paramount. The following spectroscopic signatures are characteristic of ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (in CDCl₃) are predicted based on analyses of closely related structures.[7][8]
Expected ¹H and ¹³C NMR Data:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |
| Ethyl -CH₃ | ~1.4 (t, 3H, J ≈ 7.1 Hz) | ~14.1 | Triplet signal due to coupling with the adjacent CH₂ group. |
| Ethyl -CH₂ | ~4.4 (q, 2H, J ≈ 7.1 Hz) | ~62.5 | Quartet signal due to coupling with the CH₃ group. |
| Indole H5, H6, H7 | ~7.2 - 7.5 (m, 3H) | ~122 - 126 | Complex multiplet region for the benzene portion of the indole. |
| Indole H4 | ~8.3 (d, 1H) | ~121.5 | Downfield signal due to proximity to the electron-withdrawing group. |
| Indole H2 | ~8.4 (d, 1H) | ~138 | A distinct doublet or singlet, significantly deshielded. |
| Indole N-H | ~8.9 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |
| Ester C=O | - | ~163 | Carbonyl of the ester group. |
| Keto C=O | - | ~182 | Highly deshielded ketone carbonyl carbon. |
| Indole C3 | - | ~113 | Quaternary carbon attached to the glyoxylate group. |
| Other Indole Quats | - | ~127, ~137 | C3a and C7a of the indole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
~3300 cm⁻¹: N-H stretch (indole). A moderately broad peak.
-
~1735 cm⁻¹: C=O stretch (ester). A strong, sharp absorption.
-
~1650 cm⁻¹: C=O stretch (ketone conjugated with indole ring). A strong, sharp absorption at a lower wavenumber than the ester due to conjugation.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₁₂H₁₂NO₃): 218.0790. Found: should match within 5 ppm. This provides unequivocal confirmation of the molecular formula.
Chemical Reactivity and Synthetic Utility
The molecule's utility stems from its two distinct reactive domains: the indole nucleus and the α-keto ester side chain. This allows for a diverse range of subsequent chemical transformations.
Caption: Key reaction pathways for ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
-
Reactions at the Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or protected (e.g., with SEM, BOC, or tosyl groups). This is often a necessary first step to prevent side reactions during subsequent manipulations.[9]
-
Reactions at the α-Keto Group: The ketone is a prime site for nucleophilic attack. It can be selectively reduced (e.g., with sodium borohydride) to the corresponding α-hydroxy ester. It also serves as a key electrophile for condensation reactions with binucleophiles (like hydrazines or 1,2-diamines) to form various heterocyclic rings, a common strategy in drug discovery.
-
Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides.[2]
Safety and Handling
Trustworthiness: While a specific safety data sheet (SDS) for the parent compound is not widely available, data from closely related analogs, such as ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate, provides a reliable basis for hazard assessment.[10]
-
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep away from sources of ignition.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Coll. Vol. 10, p.492 (2004); Vol. 77, p.1 (2000). Available at: [Link]
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SpectraBase. Ethyl indole-3-carboxylate. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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PubChem. Compound Summary for CID 76846865, Ethyl 2-(1H-indol-7-yl)-2-oxoacetate. Available at: [Link]
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Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Available at: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega 2023, 8, 34, 31109–31115. Available at: [Link]
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Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2016, 8(1):451-462. Available at: [Link]
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PubChem. Compound Summary for CID 247965, Ethyl Indole-3-carboxylate. Available at: [Link]
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MetaSci. Safety Data Sheet Ethyl 3-indoleacetate. Available at: [Link]
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ResearchGate. 13C-nmr Chemical Shifts of 1, 2, and 3. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333. Available at: [Link]
-
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333. Available at: [Link]
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Global Substance Registration System (GSRS). ETHYL 3-INDOLYLGLYOXYLATE. Available at: [Link]
-
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947. Available at: [Link]
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